Cas no 1018168-10-9 (4-amino-6-chloroquinoline-3-carbohydrazide)

4-amino-6-chloroquinoline-3-carbohydrazide 化学的及び物理的性質
名前と識別子
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- 4-amino-6-chloroquinoline-3-carbohydrazide
- 3-Quinolinecarboxylic acid, 4-amino-6-chloro-, hydrazide
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- インチ: 1S/C10H9ClN4O/c11-5-1-2-8-6(3-5)9(12)7(4-14-8)10(16)15-13/h1-4H,13H2,(H2,12,14)(H,15,16)
- InChIKey: GCKDHWYJOLBQIK-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(Cl)=CC=2)C(N)=C(C(NN)=O)C=1
4-amino-6-chloroquinoline-3-carbohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2183-0040-15mg |
4-amino-6-chloroquinoline-3-carbohydrazide |
1018168-10-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2183-0040-75mg |
4-amino-6-chloroquinoline-3-carbohydrazide |
1018168-10-9 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2183-0040-5mg |
4-amino-6-chloroquinoline-3-carbohydrazide |
1018168-10-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2183-0040-40mg |
4-amino-6-chloroquinoline-3-carbohydrazide |
1018168-10-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2183-0040-1mg |
4-amino-6-chloroquinoline-3-carbohydrazide |
1018168-10-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2183-0040-25mg |
4-amino-6-chloroquinoline-3-carbohydrazide |
1018168-10-9 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
A2B Chem LLC | AU33575-25mg |
4-Amino-6-chloro-quinoline-3-carboxylic acid hydrazide |
1018168-10-9 | 25mg |
$360.00 | 2024-04-20 | ||
Life Chemicals | F2183-0040-2mg |
4-amino-6-chloroquinoline-3-carbohydrazide |
1018168-10-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2183-0040-10μmol |
4-amino-6-chloroquinoline-3-carbohydrazide |
1018168-10-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2183-0040-10mg |
4-amino-6-chloroquinoline-3-carbohydrazide |
1018168-10-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
4-amino-6-chloroquinoline-3-carbohydrazide 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
4-amino-6-chloroquinoline-3-carbohydrazideに関する追加情報
4-Amino-6-Chloroquinoline-3-Carbohydrazide (CAS No. 1018168-10-9): An Overview of Its Properties and Applications
4-Amino-6-chloroquinoline-3-carbohydrazide (CAS No. 1018168-10-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications. In this article, we will delve into the properties, synthesis, and potential uses of 4-amino-6-chloroquinoline-3-carbohydrazide, highlighting the latest research findings and its implications in drug development.
Chemical Structure and Physical Properties
4-Amino-6-chloroquinoline-3-carbohydrazide is a derivative of quinoline, a heterocyclic aromatic compound with a wide range of biological activities. The molecular formula of 4-amino-6-chloroquinoline-3-carbohydrazide is C12H12ClN4O, and its molecular weight is 275.70 g/mol. The compound features an amino group at the 4-position, a chlorine atom at the 6-position, and a carbohydrazide moiety at the 3-position of the quinoline ring. These functional groups contribute to its unique chemical and biological properties.
The physical properties of 4-amino-6-chloroquinoline-3-carbohydrazide include its appearance as a white crystalline solid with a melting point of approximately 250°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility characteristics make it suitable for various experimental conditions in both in vitro and in vivo studies.
Synthesis and Preparation
The synthesis of 4-amino-6-chloroquinoline-3-carbohydrazide can be achieved through several methods, each with its own advantages and limitations. One common approach involves the reaction of 6-chloroquinoline-3-carboxylic acid with hydrazine hydrate in the presence of an appropriate coupling agent. This method typically yields high purity products with good yields.
An alternative synthetic route involves the condensation of 4-amino-6-chloroquinoline with hydrazine carboxamide. This method is often preferred due to its simplicity and cost-effectiveness. Recent advancements in green chemistry have also led to the development of environmentally friendly synthetic methods that minimize waste and reduce the use of hazardous reagents.
Biological Activities and Mechanisms of Action
4-Amino-6-chloroquinoline-3-carbohydrazide has been extensively studied for its biological activities, particularly its antiproliferative and antimicrobial properties. Research has shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.
In addition to its anticancer potential, 4-amino-6-chloroquinoline-3-carbohydrazide has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have indicated that it can effectively inhibit the growth of drug-resistant strains, making it a promising candidate for the development of new antibiotics.
Clinical Applications and Future Prospects
The therapeutic potential of 4-amino-6-chloroquinoline-3-carbohydrazide has been explored in several preclinical studies, with promising results. In animal models, this compound has shown efficacy in reducing tumor size and improving survival rates without significant toxicity. These findings have paved the way for further clinical trials to evaluate its safety and efficacy in human subjects.
Beyond cancer therapy, there is growing interest in exploring the use of 4-amino-6-chloroquinoline-3-carbohydrazide for other medical conditions. For instance, its antimicrobial properties make it a potential candidate for treating infections caused by multidrug-resistant bacteria. Additionally, ongoing research is investigating its potential as an antiviral agent against emerging viral pathogens.
Conclusion
4-Amino-6-chloroquinoline-3-carbohydrazide (CAS No. 1018168-10-9) is a multifaceted compound with a wide range of biological activities that hold promise for various therapeutic applications. Its unique chemical structure confers properties that make it an attractive candidate for drug development. As research continues to uncover new insights into its mechanisms of action and potential uses, it is likely that this compound will play an increasingly important role in advancing medical treatments for cancer, infections, and other diseases.
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